Tuning of switching properties and excited-state dynamics of fulgides by structural modifications

Physical Chemistry Chemical Physics Pub Date: 2011-01-05 DOI: 10.1039/C0CP01890B

Abstract

The ultrafast photo-induced dynamics of the E-isomers of four selected photochromic fulgides with distinct structural motifs have been elucidated by femtosecond broadband transient absorption spectroscopy in n-hexane as solvent. EC and EZisomerisations, respectively, with time constants of ∼0.12 ± 0.02 ps and ∼0.34 ± 0.03 ps taking place in parallel were found for derivatives with a methyl substituent at the central hexatriene (HT) unit. In contrast, fulgides with increased steric constraints by an iso-propyl substituent or by intramolecular bridging displayed virtually zero EZisomerisation, but instead a desired accelerated and more efficient ring closure in a reaction time of only ∼50 ± 10 fs. Both photoisomerisations appear to follow excited-state pathways with distinctive conical intersections. For the ring closure, direct barrierless pathways with steep downhill gradients are likely. Furthermore, the results indicate conformer-specific reactions, with ring closure exclusively by the Eα conformer and EZisomerisation predominantly by the Eβ conformer, because the EαZchannel is unfavoured by the faster and kinetically more competitive EαC reaction. DFT calculations of the equilibrium structures showed that the sterically demanding groups at the HT unit shift the conformer equilibria towards the Eα conformers. At the same time, they appear to cause a favourable pre-orientation of the furyl unit that accelerates the conrotatory ring closure in the EαC reaction. Benzo-annulation of the furyl unit has little effect on the observed dynamics. Overall, the results demonstrate how the excited-state dynamics and thereby the photoswitching properties of fulgides can be successfully tuned and improved by structural modifications at the chromophores.

Graphical abstract: Tuning of switching properties and excited-state dynamics of fulgides by structural modifications
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